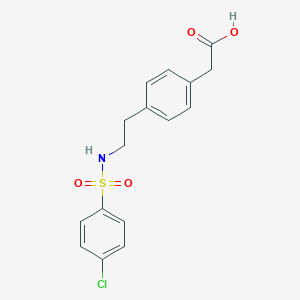![molecular formula C12H30N4 B034753 Tris[2-(Dimethylamino)ethyl]amin CAS No. 33527-91-2](/img/structure/B34753.png)
Tris[2-(Dimethylamino)ethyl]amin
Übersicht
Beschreibung
Tris[2-(dimethylamino)ethyl]amine (Me6TREN) is an aliphatic tertiary amine that forms a quadridentate ligand. It is majorly used in atom transfer radical polymerization (ATRP). It is a hexamethyl derivative of (2-aminoethyl)amine, also known as trenMe. It can be prepared by a modification of Ristempart′ s synthesis.
Wissenschaftliche Forschungsanwendungen
Atom Transfer Radical Polymerisation (ATRP) Ligand
Tris[2-(Dimethylamino)ethyl]amin wird als Atom Transfer Radical Polymerisation (ATRP) Ligand für die Herstellung von telechelen Polymeren verwendet . ATRP ist eine Art der kontrollierten radikalischen Polymerisation, die eine präzise Kontrolle über das Molekulargewicht und die Architektur der Polymere ermöglicht. Telechele Polymere, die reaktive Endgruppen besitzen, sind in einer Vielzahl von Anwendungen nützlich, darunter die Herstellung von Blockcopolymeren, Sternpolymeren und anderen komplexen Architekturen.
Bildung eines Vierzähnigen Liganden
This compound ist ein aliphatisches tertiäres Amin, das einen vierzähnigen Liganden bildet . Vierzähnige Liganden sind Moleküle, die vier Bindungen mit einem zentralen Metallatom oder -ion bilden können. Diese Arten von Liganden sind im Bereich der Koordinationschemie wichtig und werden in einer Vielzahl von Anwendungen eingesetzt, darunter Katalyse und Materialwissenschaften.
Komplexbildung mit Metallen der Gruppe 1
Diese Verbindung ist ein tripodaler Polyaminligand und bildet Komplexe mit Metallen der Gruppe 1 . Diese Komplexe werden in synthetischen Anwendungen mit Alkali-Metallen verwendet. Alkali-Metalle werden häufig als Katalysatoren oder Reagenzien in verschiedenen chemischen Reaktionen eingesetzt, und die Fähigkeit, Komplexe mit diesen Metallen zu bilden, kann ihre Reaktivität oder Selektivität verbessern.
Makrocyclisierungsprozesse
This compound ist an Makrocyclisierungsprozessen beteiligt, indem es mit tripodalen Estern in Methanol reagiert, um tricyclische Cryptanden zu bilden . Makrocyclisierung ist ein Prozess der Bildung großer, ringförmiger Moleküle, und Cryptanden sind eine Art von Makrozyklus, die Ionen oder Moleküle einschließen kann. Diese Strukturen haben Anwendungen in Bereichen wie supramolekularer Chemie, Materialwissenschaften und Medikamentenverabreichung.
Potenzieller Einsatz in Metalloenzym-Redoxreaktionen
Die Verbindung bildet einen Komplex mit Kupferverbindungen, der möglicherweise als Ligand in Metalloenzym-Redoxreaktionen verwendet werden kann . Metalloenzyme sind Enzyme, die ein Metallion enthalten, und sie spielen eine entscheidende Rolle in vielen biologischen Prozessen, darunter Atmung, Photosynthese und DNA-Synthese. Das Verständnis und die Nachahmung dieser Reaktionen kann Auswirkungen in Bereichen wie Biochemie, Medizin und erneuerbare Energien haben.
Synthese des Hexamethylderivats von (2-Aminoethyl)amin
This compound ist ein Hexamethylderivat von (2-Aminoethyl)amin, auch bekannt als trenMe . Es kann durch eine Modifikation der Synthese von Ristempart hergestellt werden
Safety and Hazards
Tris[2-(dimethylamino)ethyl]amine causes severe skin burns and eye damage . It is harmful if inhaled due to the destruction of respiratory tissues, is toxic if swallowed, and can be fatal in contact with skin . Its median lethal dose is 246 mg/kg, oral (rat), and 117 mg/kg, dermal (rabbit) . It is also combustible .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tris[2-(dimethylamino)ethyl]amine, also known as Me6TREN, is an aliphatic tertiary amine that forms a quadridentate ligand . It primarily targets group 1 metals, forming complexes with them . These complexes are used in alkali-metal-mediated synthetic applications .
Mode of Action
The compound interacts with its targets (group 1 metals) to form complexes . This interaction is facilitated by the quadridentate ligand structure of the compound . The formation of these complexes enables the compound to participate in various chemical reactions, including atom transfer radical polymerization (ATRP) .
Biochemical Pathways
The primary biochemical pathway affected by Tris[2-(dimethylamino)ethyl]amine is the atom transfer radical polymerization (ATRP) process . In this process, the compound acts as a ligand, facilitating the creation of telechelic polymers . These polymers have reactive end groups, making them useful in a variety of applications, including the creation of block copolymers, star polymers, and other complex architectures .
Result of Action
The molecular and cellular effects of Tris[2-(dimethylamino)ethyl]amine’s action primarily involve the formation of complexes with group 1 metals . These complexes enable the compound to participate in atom transfer radical polymerization (ATRP), leading to the creation of telechelic polymers . These polymers can be used in a variety of applications, including the synthesis of block copolymers, star polymers, and other complex architectures .
Action Environment
The action, efficacy, and stability of Tris[2-(dimethylamino)ethyl]amine can be influenced by various environmental factors. For instance, the compound is known to be air sensitive and hygroscopic . Therefore, it should be stored in a dark place under an inert atmosphere at room temperature . Furthermore, the compound’s reactivity and stability can be affected by the presence of other chemicals in its environment, as well as by factors such as temperature and pH.
Biochemische Analyse
Biochemical Properties
Tris[2-(dimethylamino)ethyl]amine plays a significant role in biochemical reactions. It forms a complex with copper compounds, which can potentially be used as ligands in metalloenzyme redox reactions
Cellular Effects
It is known to be used in atom transfer radical polymerization (ATRP), which could potentially influence cell function .
Molecular Mechanism
It is known to form a complex with copper compounds, which can potentially be used as ligands in metalloenzyme redox reactions
Eigenschaften
IUPAC Name |
N',N'-bis[2-(dimethylamino)ethyl]-N,N-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N4/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGSQCIDWAUGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CCN(C)C)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294612 | |
| Record name | N~1~,N~1~-Bis[2-(dimethylamino)ethyl]-N~2~,N~2~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33527-91-2 | |
| Record name | Tris[2-(dimethylamino)ethyl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33527-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1,N1-bis(2-(dimethylamino)ethyl)-N2,N2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033527912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33527-91-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanediamine, N1,N1-bis[2-(dimethylamino)ethyl]-N2,N2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N~1~,N~1~-Bis[2-(dimethylamino)ethyl]-N~2~,N~2~-dimethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Me6TREN?
A1: The molecular formula of Me6TREN is C12H30N4. It has a molecular weight of 230.39 g/mol.
Q2: Are there any characteristic spectroscopic data available for Me6TREN?
A2: While specific spectroscopic data might vary depending on the study and conditions, typical characterization involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and sometimes Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy to study its coordination behavior with metals. [, ]
Q3: Is Me6TREN compatible with aqueous solutions?
A3: Yes, Me6TREN is soluble in water and has been successfully employed in aqueous atom transfer radical polymerization (ATRP) reactions. [, , ]
Q4: What is the primary application of Me6TREN in chemistry?
A4: Me6TREN is primarily recognized for its role as a ligand in transition metal-catalyzed reactions, particularly in Atom Transfer Radical Polymerization (ATRP). [, , , , , , , , , , , , , , , ]
Q5: How does Me6TREN contribute to ATRP?
A5: Me6TREN acts as a ligand for copper catalysts in ATRP, forming complexes that facilitate controlled radical polymerization. The ligand's structure and electron-donating properties influence the activity and selectivity of the catalyst. [, , , , , , , , , , , , , , , ]
Q6: What types of polymers have been synthesized using Me6TREN-based ATRP?
A6: A wide range of polymers have been synthesized, including poly(methyl acrylate), poly(methyl methacrylate), polystyrene, poly(N-isopropylacrylamide), and various block copolymers. [, , , , , , , , , , , , , , , , , , , , ]
Q7: What advantages does Me6TREN offer as a ligand in ATRP compared to other ligands?
A7: Me6TREN often leads to faster polymerization rates and requires lower catalyst loadings compared to some other ligands like 2,2'-bipyridine derivatives. It also generally results in less color in the polymerization system. [, ]
Q8: Are there limitations to using Me6TREN in ATRP?
A8: Yes, the polymerization rate and control in Me6TREN-mediated ATRP can be influenced by various factors such as solvent, temperature, monomer type, and the choice of initiator. Side reactions leading to termination can still occur, impacting the "livingness" of the polymerization, particularly at higher catalyst concentrations. [, , , , , ]
Q9: How does the structure of Me6TREN relate to its activity in ATRP?
A9: Me6TREN's tetradentate nature allows for strong coordination to the copper center, influencing the stability and reactivity of the catalyst complex. The dimethylaminoethyl arms provide flexibility and electron-donating ability, impacting the electron transfer processes involved in ATRP. [, , ]
Q10: Has Me6TREN been used in other catalytic reactions besides ATRP?
A10: Yes, research has explored its use in copper-catalyzed atom transfer radical addition (ATRA) reactions [], visible-light-induced controlled radical polymerizations [], and CO2 reduction to formate using cationic zinc hydrides. []
Q11: Have computational methods been used to study Me6TREN and its complexes?
A11: Yes, Density Functional Theory (DFT) calculations have been used to investigate the structure and properties of Me6TREN-copper complexes, providing insights into the mechanism of ATRP and other reactions. [, ]
Q12: Have any quantitative structure-activity relationship (QSAR) models been developed for Me6TREN and its derivatives?
A12: While specific QSAR models might be limited, research has explored the relationship between the structure of Me6TREN derivatives and their activity in ATRP. For instance, the effect of different substituents on the amine arms has been investigated. []
Q13: What analytical techniques are commonly employed to characterize polymers synthesized using Me6TREN-mediated ATRP?
A15: Common techniques include Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy to analyze polymer structure and end groups, and sometimes Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for detailed structural characterization. [, , , , , , ]
Q14: How is the concentration of Me6TREN and its copper complexes monitored during ATRP?
A16: The concentration of copper species can be monitored using techniques like UV-Vis spectroscopy and electron paramagnetic resonance (EPR) spectroscopy. [, ]
Q15: Are there any alternative ligands to Me6TREN for use in ATRP?
A17: Yes, several other ligands have been explored for ATRP, including tris(2-pyridylmethyl)amine (TPMA), N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA), and various bipyridine derivatives. The choice of ligand depends on the desired polymerization conditions and the targeted polymer properties. [, , , , , , , , , , , , , , ]
Q16: Are there efforts to develop sustainable and environmentally friendly ATRP processes using Me6TREN?
A18: Research is exploring the use of recyclable solvent systems and catalyst recovery methods to minimize waste and enhance the sustainability of Me6TREN-mediated ATRP. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)


![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)

![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)

